![molecular formula C20H29FN2O4S B5513505 1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the coupling of specific sulfonyl chlorides with piperidine under controlled conditions, followed by substitution reactions. For instance, derivatives of piperidine sulfonamides have been synthesized through the coupling of chlorobenzenesulfonyl chloride with piperidine, followed by substitution at specific sites with electrophiles (Khalid et al., 2013). Similar strategies could be applied to synthesize the compound , adjusting reactants and conditions to target the specific structure.

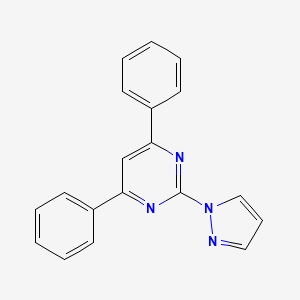

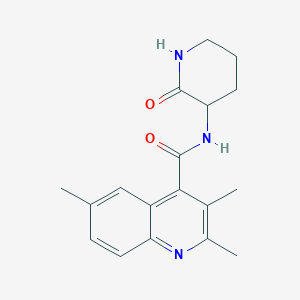

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a piperidine ring, a sulfonyl group, and various substituents that influence their chemical behavior and interaction with biological targets. The structure-activity relationship (SAR) studies often focus on modifications of the piperidine ring or the substituents to enhance biological activity or specificity (Liu et al., 2009).

Chemical Reactions and Properties

The chemical reactions involving compounds like "1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide" typically revolve around the functional groups present in the molecule. The sulfonyl group, for example, can participate in sulfonylation reactions, while the piperidine ring might undergo nucleophilic substitution reactions. These reactions are crucial for the synthesis of derivatives with varied biological activities (Back & Nakajima, 2000).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline form of compounds like this one depend heavily on the nature of the substituents and the overall molecular structure. These properties are critical for determining the compound's suitability for further development in various applications, including pharmaceuticals (Gein et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are influenced by the compound's functional groups. For instance, the presence of the sulfonyl group and the piperidine nucleus significantly impacts the compound's behavior in chemical reactions and its biological activity. Studies on derivatives of piperidine have highlighted their potent activity against various enzymes, showcasing the importance of chemical properties in determining biological efficacy (Sugimoto et al., 1990).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modification

The synthesis of complex organic compounds, such as "1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide," often involves multi-step reactions, including protection-deprotection strategies, functional group transformations, and the introduction of specific substituents to achieve desired physical, chemical, or biological properties. For instance, the synthesis of sulfonamide derivatives by reacting aromatic or heterocyclic sulfonamides with chloroalkanoyl chlorides, followed by substitution with secondary amines, demonstrates a general approach for preparing compounds with potential inhibitory activity against carbonic anhydrase isozymes (Turkmen et al., 2005). Similarly, the development of fluorinated polyamides containing pyridine and sulfone moieties through low-temperature polycondensation offers insights into the preparation of materials with specific properties, such as solubility and thermal stability (Liu et al., 2013).

Biological Applications

The structural motifs found in "1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide" are often associated with biological activity. Compounds featuring sulfonamide groups, in particular, have been explored for various pharmacological applications. For example, novel sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme involved in critical physiological processes, highlighting the potential for the development of therapeutic agents targeting conditions such as glaucoma and cancer (Scozzafava et al., 2002).

Pharmacokinetic Optimization

Modifications to the chemical structure of bioactive compounds can significantly impact their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For instance, the introduction of fluorine atoms or fluorinated groups into molecules has been shown to affect their metabolic stability, membrane permeability, and binding affinity to biological targets. Research on novel anaplastic lymphoma kinase inhibitors illustrates how structural modifications can lead to compounds with improved pharmacokinetic profiles, potentially enhancing therapeutic efficacy (Teffera et al., 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methylsulfonyl]-N-(2-hydroxycyclohexyl)-N-methylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FN2O4S/c1-22(18-8-4-5-9-19(18)24)20(25)15-10-12-23(13-11-15)28(26,27)14-16-6-2-3-7-17(16)21/h2-3,6-7,15,18-19,24H,4-5,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTNSBCPFZFUAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1O)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methylpiperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)

![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)

![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)

![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)

![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)

![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)

![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)

![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)

![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)